BenchChemオンラインストアへようこそ!

MK-0773

SARM Androgen Receptor Partial Agonist

MK-0773 (PF-05314882) is a 4-aza-steroidal, orally active selective androgen receptor modulator with a unique partial agonist profile (AR IC50=6.6 nM, Emax=78%). Its steroidal core confers tissue-selective anabolic activity (~80% of DHT on lean body mass) with negligible androgenic side effects (N/C interaction Emax=2%, <5% uterine weight effect vs. DHT). Non-aromatizable and devoid of progesterone/glucocorticoid receptor cross-reactivity. Clinically validated in Phase IIa sarcopenia trials (p<0.001 LBM increase). Essential for dissecting AR-mediated anabolic pathways without virilization confounds, and as a reference standard for anti-doping metabolite profiling. For research use only.

Molecular Formula C27H34FN5O2
Molecular Weight 479.6 g/mol
Cat. No. B8082338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0773
Molecular FormulaC27H34FN5O2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C
InChIInChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)
InChIKeyGBEUKTWTUSPHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0773 Compound Profile: Steroidal SARM with Quantified Anabolic Selectivity


MK-0773 (PF-05314882) is a 4-aza-steroidal, orally active selective androgen receptor modulator (SARM) that was developed by Merck and GTx for sarcopenia and muscle wasting indications [1]. It binds to the androgen receptor (AR) with an IC50 of 6.6 nM and exhibits a partial agonist profile with an Emax of 78% in transactivation assays [2]. The compound is distinguished from non-steroidal SARMs by its steroidal core structure and from classical androgens by its tissue-selective anabolic activity [3].

Why MK-0773 Cannot Be Interchanged with Non-Steroidal SARMs or Classical Androgens


Substituting MK-0773 with a non-steroidal SARM like enobosarm or a classical androgen like testosterone introduces uncontrolled variability in tissue selectivity, anabolic potency, and off-target effects. MK-0773's 4-aza-steroidal core confers a unique partial agonist profile at the androgen receptor, with an N/C interaction (virilization-related) Emax of only 2% [1], a property not shared by non-steroidal SARMs. Furthermore, MK-0773 is non-aromatizable and does not bind to progesterone or glucocorticoid receptors [2], eliminating estrogenic and cross-receptor liabilities inherent to testosterone and some alternatives. Generic substitution fails because the compound's specific anabolic efficacy (≈80% of DHT on LBM) combined with its minimized androgenic side-effect profile (<5% uterine weight effect vs. DHT) [1] cannot be replicated without the precise molecular structure and resulting partial agonism. Clinically, MK-0773 increased lean body mass significantly (p<0.001) in sarcopenic women without improving strength or function [3], an outcome profile distinct from enobosarm, which has shown improvements in physical function in cancer cachexia trials [4].

Quantitative Differentiation of MK-0773 from Comparators: Key Evidence Dimensions


AR Binding Affinity and Partial Agonism Profile of MK-0773

MK-0773 exhibits an IC50 of 6.6 nM for the androgen receptor (AR) [1]. Its partial agonist profile is characterized by a transactivation Emax of 78% and an N/C interaction (virilization-related) Emax of only 2% [1]. This contrasts with the full agonist profile of dihydrotestosterone (DHT), which exhibits an N/C interaction Emax of 100% under the same assay conditions [1].

SARM Androgen Receptor Partial Agonist

In Vivo Anabolic Efficacy of MK-0773 Relative to DHT in OVX Rat Model

In ovariectomized (OVX) rats, MK-0773 administered subcutaneously at 6 and 80 mg/kg for 24 days produced a maximal increase in lean body mass (LBM) that was approximately 80% of the effect achieved with 3 mg/kg dihydrotestosterone (DHT) [1].

Lean Body Mass Anabolic Efficacy OVX Rat Model

Reduced Androgenic Side Effects: Uterine Weight vs. DHT in OVX Rats

MK-0773 demonstrates significant tissue selectivity. In OVX rats, the maximal increase in uterine weight induced by MK-0773 was less than 5% of the effect produced by an equivalent anabolic dose of dihydrotestosterone (DHT) [1].

Tissue Selectivity Uterine Weight Androgenic Side Effects

Clinical Efficacy: Lean Body Mass Increase in Sarcopenic Women vs. Placebo

In a 6-month, randomized, double-blind, placebo-controlled Phase IIa trial in 170 elderly (≥65 years) sarcopenic women, MK-0773 (50 mg b.i.d.) produced a statistically significant increase in lean body mass (LBM) from baseline compared to placebo (p<0.001) [1]. However, the mean difference in muscle strength improvement between MK-0773 and placebo was not statistically significant (p=0.269) [1].

Sarcopenia Lean Body Mass Phase IIa Clinical Trial

Receptor Selectivity Profile: Absence of Cross-Reactivity

MK-0773 demonstrates high selectivity for the androgen receptor. In binding assays, it showed no significant binding to the progesterone receptor or glucocorticoid receptor at concentrations up to 10 μM [1]. Additionally, it exhibits negligible inhibition of 5α-reductase (IC50 > 10 μM) [1].

Receptor Selectivity Off-Target Binding Steroid Hormone Receptors

Metabolic Fate: In Vitro Phase-I Metabolism of MK-0773

In vitro incubation with human liver microsomes (HLM) produced at least 10 monooxygenated metabolites of MK-0773, primarily from mono- and bis-oxygenation of the steroid nucleus [1]. Electrochemical conversion yielded three predominant monohydroxylated metabolites [1].

Drug Metabolism Phase-I Metabolism Doping Control

Optimal Research and Procurement Applications for MK-0773 Based on Differentiated Evidence


In Vivo Modeling of Tissue-Selective Anabolism in Sarcopenia and Muscle Wasting

Researchers studying age-related sarcopenia or cancer cachexia should consider MK-0773 for in vivo models where separating anabolic effects on muscle from androgenic effects on reproductive tissues is paramount. The compound's quantified partial agonism (80% LBM effect of DHT, <5% uterine weight effect) [1] makes it ideal for dissecting AR-mediated anabolic pathways without confounding virilization. The Phase IIa clinical data in sarcopenic women [2] further validate its translational relevance for muscle wasting research.

Comparative Pharmacology Studies of SARM Mechanisms

For studies aiming to elucidate the molecular basis of SARM tissue selectivity, MK-0773 serves as a valuable tool compound due to its well-characterized partial agonist profile (Emax 78%, N/C interaction 2%) [1]. Its steroidal core distinguishes it from non-steroidal SARMs like enobosarm, enabling comparative analyses of how chemical structure influences AR conformation, cofactor recruitment, and downstream gene expression. Procurement is justified when experimental designs require a SARM with a defined, quantifiable bias toward anabolism over androgenic signaling.

Doping Control Analytical Method Development and Forensic Toxicology

The detailed characterization of MK-0773's phase-I metabolism (≥10 monooxygenated metabolites in HLM) [1] provides a critical foundation for developing LC-MS/MS methods to detect its misuse in sports. Forensic and anti-doping laboratories procuring MK-0773 can use it as a reference standard to generate metabolite libraries, optimize extraction protocols, and validate analytical assays. This application is uniquely supported by the published metabolic fingerprint, which is essential for identifying illicit use of this steroidal SARM.

Preclinical Toxicology Studies of Steroidal SARMs

MK-0773 is a suitable reference compound for preclinical toxicology programs evaluating the safety profile of steroidal SARMs. The documented clinical observations of elevated transaminases (which resolved upon discontinuation) [1] and the known effects on lipid profiles (decreased total cholesterol and HDL) [2] provide a benchmark for assessing hepatotoxicity and metabolic impacts of new chemical entities within the same class. Its non-aromatizable nature [2] also eliminates estrogenic confounders in long-term safety studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0773

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.